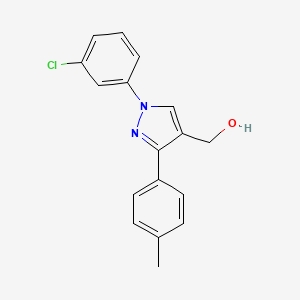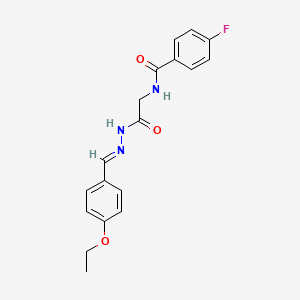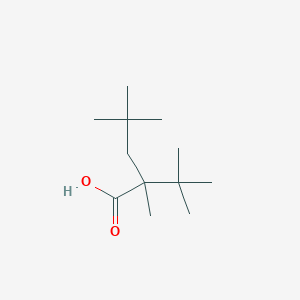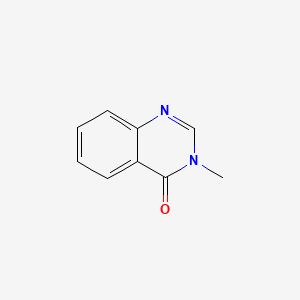
(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chlorophenyl and a tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then functionalized with the chlorophenyl and tolyl groups. This can be done via electrophilic aromatic substitution reactions using chlorobenzene and toluene derivatives.
Reduction: The final step involves the reduction of the intermediate compound to form the methanol derivative. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine
Pharmacology: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions.
Industry
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism by which (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of the chlorophenyl and tolyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
Uniqueness
The presence of both chlorophenyl and tolyl groups in (1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol provides a unique combination of electronic and steric effects, potentially enhancing its reactivity and specificity in various applications compared to its analogs.
Propiedades
Número CAS |
618441-67-1 |
|---|---|
Fórmula molecular |
C17H15ClN2O |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
[1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15ClN2O/c1-12-5-7-13(8-6-12)17-14(11-21)10-20(19-17)16-4-2-3-15(18)9-16/h2-10,21H,11H2,1H3 |
Clave InChI |
YOPITDFSIZBUSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)



![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)


![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)





